![molecular formula C21H18ClNO2S B15016198 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-methoxyphenyl)benzamide](/img/structure/B15016198.png)
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-methoxyphenyl)benzamide
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Overview
Description
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-methoxyphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO2S. This compound is characterized by the presence of a benzamide core, substituted with a 4-chlorophenyl group and a 4-methoxyphenyl group. It is a member of the benzamide class of compounds, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-methoxyphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride, 4-methoxyaniline, and thiophenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Synthetic Route: The synthetic route involves the nucleophilic substitution of 4-chlorobenzyl chloride with thiophenol to form 4-{[(4-chlorophenyl)sulfanyl]methyl}benzene.
Chemical Reactions Analysis
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-methoxyphenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-methoxyphenyl)benzamide can be compared with other similar compounds, such as:
4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide: This compound lacks the methoxy group on the phenyl ring, which may result in different biological activities and chemical properties.
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-methoxybenzyl)benzamide: This compound has a methoxybenzyl group instead of a methoxyphenyl group, leading to variations in its reactivity and applications.
4-chlorophenyl methyl sulfone: This compound is a sulfone analog and is used as an intermediate in the synthesis of sulfur-containing xenobiotics.
Properties
Molecular Formula |
C21H18ClNO2S |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C21H18ClNO2S/c1-25-19-10-8-18(9-11-19)23-21(24)16-4-2-15(3-5-16)14-26-20-12-6-17(22)7-13-20/h2-13H,14H2,1H3,(H,23,24) |
InChI Key |
KTFFXUVDFASTKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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